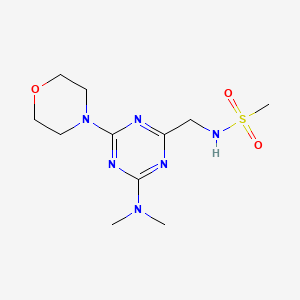

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and a methanesulfonamide-linked methyl group at position 2. The compound’s structure combines electron-donating (dimethylamino, morpholino) and sulfonamide moieties, which are often associated with enhanced solubility and biological activity .

For example, similar compounds are synthesized via reactions between chlorinated triazine intermediates and amines or sulfonamides under basic conditions (e.g., triethylamine in DMF or DCM) .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N6O3S/c1-16(2)10-13-9(8-12-21(3,18)19)14-11(15-10)17-4-6-20-7-5-17/h12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNDBOIREOMRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide typically involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with methanesulfonamide. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted triazine derivatives .

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Solubility and Lipophilicity

- The target compound’s morpholino and dimethylamino groups enhance water solubility compared to analogues with purely aromatic substitutions (e.g., 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-...}) .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a synthetic compound that features a complex structure with potential biological activities. This article delves into its biological activity, synthesizing available research findings and providing insights into its pharmacological potential.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₅H₂₀N₆O₄S

- Molecular Weight : Approximately 304.36 g/mol

- Functional Groups : The compound contains a triazine core, morpholino substituent, and a dimethylamino group, suggesting diverse reactivity and potential interactions with biological targets.

Anticancer Potential

Research indicates that compounds with similar structural features often exhibit anticancer properties. The triazine ring is known for its ability to interact with various biological targets, including enzymes involved in cancer cell proliferation. For instance, the presence of the dimethylamino group may enhance the compound's ability to penetrate cellular membranes and inhibit tumor growth through mechanisms such as apoptosis induction.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. The triazine ring can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, potentially leading to the modulation of metabolic pathways. This characteristic positions it as a candidate for drug development targeting specific enzymes involved in disease processes.

Case Studies and Experimental Data

Although direct studies on this compound are scarce, related compounds have demonstrated significant biological activities in various studies:

| Compound | Biological Activity | Mechanism of Action | References |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Anticancer | Induces apoptosis in cancer cells | |

| 2-(1H-indol-3-yl)acetamide | Antimicrobial | Disrupts bacterial cell wall synthesis | |

| N-(4-(dimethylamino)-phenyl)acetamide | Analgesic | Modulates pain pathways via COX inhibition |

These findings highlight the potential for this compound to exhibit similar activities due to its structural components.

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Triazine Core : This step involves creating the triazine structure through cyclization reactions.

- Introduction of Functional Groups : The dimethylamino and morpholino groups are added to enhance biological activity.

- Final Modifications : The methanesulfonamide group is introduced to complete the synthesis.

Each step requires careful optimization to maximize yield and purity.

Future Directions

Given the promising structural characteristics and preliminary insights into biological activity, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate the compound's efficacy against cancer cells and pathogens.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on the 1,3,5-triazine core. For example:

Triazine Core Functionalization : React cyanuric chloride with dimethylamine to introduce the dimethylamino group at the 4-position.

Morpholino Substitution : Replace the 6-chloro group with morpholine under reflux in THF or DCM .

Methanesulfonamide Attachment : Introduce the methanesulfonamide group via reductive amination or alkylation of the methylene linker.

- Key Considerations : Use anhydrous conditions and monitor reactions via TLC or HPLC. Yields can exceed 80% with optimized stoichiometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., TOF ES+) validates the molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Start with target-agnostic screens:

- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test inhibition of MEK1 or PI3K, given structural similarities to dual-target inhibitors .

- Antifungal Activity : Follow CLSI guidelines for MIC determination against Candida spp. .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Modify Substituents : Replace morpholino with piperidine or thiomorpholine to assess steric/electronic effects on target binding .

- Linker Optimization : Test methylene vs. ethylene linkers to balance hydrophobicity and conformational flexibility .

- In Silico Docking : Use AutoDock Vina to predict binding modes with MEK1 (PDB: 3EQF) and prioritize derivatives with ΔG < -9 kcal/mol .

Q. How to resolve contradictions in biochemical vs. cellular activity data?

- Methodological Answer :

- Permeability Assessment : Perform Caco-2 monolayer assays to rule out poor membrane penetration .

- Metabolite Identification : Use LC-MS/MS to detect intracellular degradation products (e.g., demethylation or sulfonamide cleavage) .

- Off-Target Profiling : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify unintended targets .

Q. What computational strategies predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (optimal range: 2–4), topological polar surface area (<140 Ų for oral bioavailability), and CYP450 interactions .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability in lipid bilayers and hydration effects .

- Metabolism Prediction : Employ GLORY meta-server to identify likely Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.